1-Chloro-8-(trifluoromethoxy)isoquinoline
Description
Properties
IUPAC Name |
1-chloro-8-(trifluoromethoxy)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-8-6(4-5-15-9)2-1-3-7(8)16-10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCXKIYNRQQZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoquinolines are typically synthesized through several classical and modern approaches involving cyclization reactions, halogenation, and functional group transformations. The preparation of 1-chloro substituted isoquinolines often involves halogenation of hydroxyisoquinoline precursors, while the introduction of trifluoromethoxy groups generally requires specialized aromatic substitution techniques.
Preparation of 1-Chloro Isoquinoline Core
A key step in the synthesis of 1-chloro substituted isoquinolines is the conversion of 1,4-dihydroxyisoquinoline intermediates to the corresponding 1-chloro derivatives. According to US Patent US9340511B2, this is achieved by reacting the 1,4-dihydroxyisoquinoline compound with phosphorus oxychloride (POCl3) under controlled conditions:
- Reaction: 1,4-dihydroxyisoquinoline + POCl3 → 1-chloroisoquinoline
- Conditions: Typically reflux in POCl3 or in an appropriate solvent under anhydrous conditions.
- Notes: This reaction substitutes the hydroxyl group at position 1 with chlorine, forming the 1-chloroisoquinoline intermediate.
This method is well-established but has drawbacks including the use of hazardous reagents like POCl3 and the need for careful handling due to toxicity and corrosiveness.
The trifluoromethoxy (-OCF3) substituent is a valuable functional group in medicinal chemistry due to its electronic and lipophilic properties. Its introduction on the isoquinoline ring, particularly at position 8, can be achieved through nucleophilic aromatic substitution or via cross-coupling reactions using trifluoromethoxy reagents.
While direct literature on 1-chloro-8-(trifluoromethoxy)isoquinoline synthesis is limited, analogous methods for trifluoromethoxylation on aromatic rings include:
- Nucleophilic substitution: Using trifluoromethoxide anion sources to replace suitable leaving groups on aromatic precursors.
- Transition metal-catalyzed cross-coupling: Palladium-catalyzed coupling of trifluoromethoxy reagents with halogenated isoquinolines.
In US Patent US9340511B2, methylation of halogenated isoquinolines is described using palladium catalysis or organolithium reagents, suggesting that similar catalytic systems could be adapted for trifluoromethoxylation.
Alternative Synthetic Routes Avoiding Hazardous Reagents
The same patent also emphasizes safer and scalable methods avoiding reagents like POCl3, phosphorous oxybromide, n-butyllithium, and trimethylboroxine, which are costly and unsafe at large scale. These alternative methods yield regioselectively substituted isoquinolines without chromatographic separation, improving industrial applicability.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The preparation of this compound is typically a multi-step process starting from hydroxy-substituted isoquinolines.
- Halogenation with POCl3 is a classical method but requires careful handling due to reagent toxicity.
- The trifluoromethoxy group can be introduced via palladium-catalyzed cross-coupling reactions, which are efficient and allow for functional group tolerance.
- Newer synthetic approaches aim to improve safety and scalability by avoiding hazardous reagents, increasing yield and regioselectivity, and simplifying purification.
- Detailed characterization of intermediates and final products involves NMR, IR, and mass spectrometry to confirm substitution patterns and purity.
Chemical Reactions Analysis
1-Chloro-8-(trifluoromethoxy)isoquinoline undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of the chlorine and trifluoromethoxy groups influences the reactivity and selectivity of these reactions.
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The isoquinoline core can undergo oxidation reactions to form N-oxides or other oxidized derivatives. Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents are commonly used.
Reduction Reactions: Reduction of the isoquinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully reduced isoquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the isoquinoline ring.
Scientific Research Applications
1-Chloro-8-(trifluoromethoxy)isoquinoline has a wide range of scientific research applications due to its unique chemical properties. Some of the key areas of application include:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity and functional group compatibility make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It serves as a model compound for investigating the biological activity and pharmacological properties of related molecules.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure and properties make it suitable for various applications, including the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-8-(trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application and context
For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways. The presence of the chlorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Key Observations:
The 8-trifluoromethoxy group (-OCF₃) offers greater electron-withdrawing capacity and metabolic stability than 8-trifluoromethyl (-CF₃) or 8-carboxylate (-CO₂Me) groups, influencing pharmacokinetics .
Biological Activity: 1,1-Disubstituted isoquinolines (e.g., 7e and 7r in ) with 6,7-dimethoxy groups exhibit potent smooth muscle relaxation (−74% activity), suggesting that substituent bulk and electronic properties at the 1-position are critical . The trifluoromethoxy group in HCV NS3/4A protease inhibitors (e.g., compound 18i in ) highlights its role in enhancing protease binding and plasma exposure, a trait likely shared by the target compound .
Applications: Unlike Methyl 6-fluoroisoquinoline-8-carboxylate (agrochemical/pharmaceutical uses), the target compound’s chloro and trifluoromethoxy groups may favor antiviral applications, as seen in HCV protease inhibitor scaffolds .
Biological Activity
1-Chloro-8-(trifluoromethoxy)isoquinoline (C10H5ClF3NO) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound features a unique molecular structure characterized by the presence of a chlorine atom and a trifluoromethoxy group. Its molecular weight is approximately 247.6 g/mol, and it undergoes various chemical reactions, including substitution and oxidation, which enhance its potential applications in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various disease pathways. The chlorine and trifluoromethoxy groups can influence the binding affinity and selectivity for these targets, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. For instance, structural optimization studies have revealed that certain isoquinoline derivatives exhibit significant antiproliferative activities against various cancer cell lines. A related compound demonstrated an IC50 value of 0.47 μM against the LASCPC-01 neuroendocrine prostate cancer cell line, indicating potent activity .
Table 1: Antiproliferative Activity Comparison
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Lycobetaine | LASCPC-01 | 0.34 ± 0.16 | 11.3 |
| This compound | LASCPC-01 | TBD | TBD |
Note: TBD indicates data that needs to be determined through further studies.
Case Studies and Research Findings
A study focused on structural optimization of isoquinoline derivatives demonstrated promising results in terms of anticancer activity. The findings indicated that modifications at specific positions on the isoquinoline core could enhance biological activity significantly. For example, compounds bearing electron-donating groups at the 6-position exhibited improved antiproliferative effects compared to their counterparts .
Q & A
Q. What are the common synthetic routes for 1-chloro-8-(trifluoromethoxy)isoquinoline derivatives, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis typically involves catalytic systems or multi-step functionalization. For example:
- Catalytic cyclization : Silver-catalyzed cyclization of propargylamides or alkynes can construct the isoquinoline core. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield .
- Functional group manipulation : Chlorination at the 1-position often employs POCl₃ or SOCl₂ under reflux (70–100°C), while trifluoromethoxy groups are introduced via nucleophilic substitution with CF₃O− reagents. Excess reagents may lead to byproducts, necessitating purification via column chromatography or recrystallization .
- Key considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid over-substitution, which complicates isolation.
Q. How does the trifluoromethoxy group influence the physicochemical properties of isoquinoline derivatives?
Methodological Answer: The trifluoromethoxy (–OCF₃) group enhances:
- Lipophilicity : Increases logP by ~1.5 units compared to methoxy (–OCH₃), improving membrane permeability (measured via PAMPA assays) .
- Electron-withdrawing effects : Reduces pKa of the isoquinoline nitrogen (from ~5.4 to ~4.8), altering protonation states in biological environments. Verify via potentiometric titration .
- Metabolic stability : The C–F bond resists oxidative degradation (confirmed by LC-MS stability assays in liver microsomes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for isoquinoline derivatives in anticancer studies?
Methodological Answer: Contradictions often arise from variability in:
- Cellular models : Compare activity across cell lines (e.g., HeLa vs. MCF-7) using standardized MTT assays. Account for differences in efflux pump expression (e.g., P-glycoprotein) via inhibitor co-treatment .
- Compound purity : Validate structures using ¹H/¹³C NMR and HRMS. Impurities ≥5% (e.g., dechlorinated byproducts) can skew IC₅₀ values .
- Mechanistic ambiguity : Use RNA-seq or proteomics to identify target pathways. For example, isoquinolines may intercalate DNA (confirmed via ethidium bromide displacement assays) or inhibit topoisomerases .
Q. What methodological strategies enable fragment-based drug design using isoquinoline scaffolds without prior structural data?
Methodological Answer: A "merging by design" approach is effective:
- Fragment library synthesis : Generate monosubstituted isoquinoline derivatives (e.g., 5,000 compounds) with substituents at positions 1, 3, 4, 5, 6, 7, or 7. Use parallel synthesis in 96-well plates .
- Biochemical screening : Identify fragments with ≥50% target inhibition at 10 µM. Prioritize fragments with complementary binding modes (e.g., 1-chloro for hydrophobic pockets; 8-trifluoromethoxy for polar interactions) .
- Fragment merging : Combine hits via Suzuki coupling or Click chemistry. Validate affinity via SPR (KD < 100 nM) and cytotoxicity in 3D tumor spheroids .
Q. How do silver catalysts compare to other transition metals in the cyclization synthesis of isoquinoline derivatives?
Methodological Answer: Silver(I) salts (e.g., AgOTf) offer unique advantages:
- Regioselectivity : Promote 6-endo cyclization over 5-exo pathways (90% vs. 60% yield with Pd catalysts), confirmed by ¹H NMR .
- Mild conditions : Operate at 25–60°C vs. Pd (100–150°C). Lower temperatures reduce side reactions (e.g., decarboxylation) .
- Limitations : Ag catalysts are less effective for electron-deficient substrates. Compare with Au(I) or Cu(I) using DFT calculations to predict reactivity .
Q. What analytical techniques are critical for characterizing substituent effects on isoquinoline ring reactivity?
Methodological Answer:
- X-ray crystallography : Resolve steric effects of bulky groups (e.g., trifluoromethoxy) on ring planarity .
- UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~270 nm) to assess conjugation changes from electron-withdrawing groups .
- Cyclic voltammetry : Measure oxidation potentials (e.g., Epa ~1.2 V vs. SCE) to quantify electron-deficient character induced by –OCF₃ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
